molecular formula C21H23FN2O5S B11248157 Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11248157
M. Wt: 434.5 g/mol
InChI Key: LYPKXYUWZZZPHH-UHFFFAOYSA-N
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Description

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C23H27FN2O5S This compound is known for its unique structural features, which include a piperidine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperidine ring may interact with enzymes or other proteins. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE

Uniqueness

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the fluorophenyl and methanesulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzoate ester also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23FN2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23FN2O5S/c1-29-21(26)18-6-2-3-7-19(18)23-20(25)16-5-4-12-24(13-16)30(27,28)14-15-8-10-17(22)11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,23,25)

InChI Key

LYPKXYUWZZZPHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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